![molecular formula C6H8O2 B1528379 3-氧杂双环[3.1.0]己烷-6-甲醛 CAS No. 1620450-96-5](/img/structure/B1528379.png)
3-氧杂双环[3.1.0]己烷-6-甲醛
描述
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学中双环结构的合成
3-氧杂双环[3.1.0]己烷-6-甲醛: 是一种宝贵的中间体,用于合成医药化学中普遍存在的双环结构。该化合物独特的双环结构,包括一个与环己烷环稠合的张力三元环,使其成为开发新型药物的理想支架。 研究人员利用该化合物创造了具有高度立体化学复杂性的分子,这对以高特异性与生物靶点结合至关重要 .
有机光氧化还原催化
该化合物已应用于有机光氧化还原催化,该领域因其在可持续化学中的作用而受到广泛关注。通过将3-氧杂双环[3.1.0]己烷-6-甲醛与有机或铱光氧化还原催化剂以及蓝色LED照射结合使用,化学家可以实现高度非对映选择性的合成。 这种方法对构建具有多个相邻立体中心的复杂分子特别有用,这在药物设计中很重要 .
抗菌剂的开发
在寻找新的抗菌剂时,3-氧杂双环[3.1.0]己烷-6-甲醛已被用作合成新化合物的核心结构。 例如,将其掺入稠合的螺噻唑烷框架中,已显示出增强抗菌性能的希望,为应对细菌耐药菌株提供了一条新的途径 .
气相热化学
该化合物独特的结构也使其成为气相热化学研究的关注对象。美国国家标准与技术研究院 (NIST) 等机构的研究人员已经研究了类似氧杂双环己烷化合物的热化学性质。 这些研究为理解这些化合物在各种条件下的稳定性和反应性提供了宝贵的数据 .
环化反应
3-氧杂双环[3.1.0]己烷-6-甲醛: 是环化反应中的关键反应物,环化反应对于构建复杂的的有机框架至关重要。该化合物的反应性允许通过 (3 + 2) 环化过程对双环己烷进行收敛合成。 这种合成策略对于创建具有全碳季碳中心的分子至关重要,这是有机合成中的一项具有挑战性的壮举 .
材料科学应用
3-氧杂双环[3.1.0]己烷-6-甲醛的结构特征使其成为材料科学应用的候选者。其刚性双环体系可用于开发具有独特机械性能的新型聚合物。 此外,该化合物形成稳定环氧化物的潜力可以用于制造先进的涂料和树脂 .
作用机制
Target of Action
Compounds with a bicyclic structure, like “3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde”, are often used in drug design and can act on various biological targets . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways .
生化分析
Biochemical Properties
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function. Additionally, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde may act as a substrate for certain oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism .
Cellular Effects
The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter cellular metabolism by participating in metabolic pathways, potentially leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the aldehyde group of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can change over time. The stability of this compound is an important factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound may also interact with cofactors like NAD+ or NADP+, influencing redox reactions and metabolic flux. The presence of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .
Subcellular Localization
The subcellular localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it participates in metabolic processes, or to the nucleus, where it influences gene expression. The precise localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can determine its specific biochemical effects .
属性
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKYBNHDIUTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


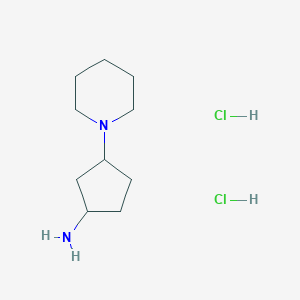
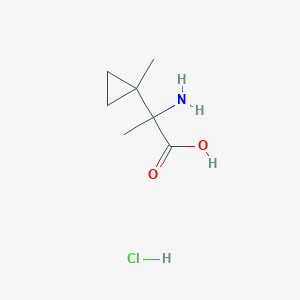
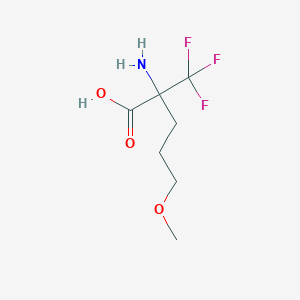
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
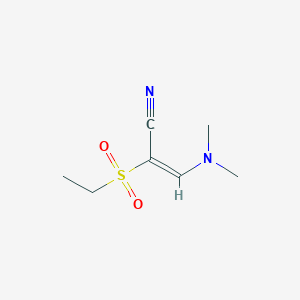
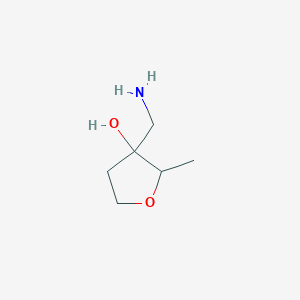
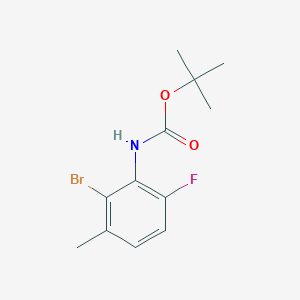

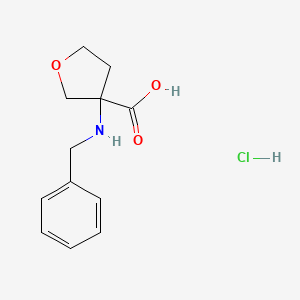
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
